

# Technical Support Center: [11C]GSK931145

## Radiosynthesis and In Vitro Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]**GSK931145**. The information is designed to address common issues encountered during radiolabeling, purification, and handling of this tracer.

## Frequently Asked Questions (FAQs)

Q1: What is the general method for the radiosynthesis of [11C]**GSK931145**?

A1: The radiosynthesis of [11C]**GSK931145** is typically achieved through the N-methylation of its corresponding desmethyl precursor. This reaction utilizes either [11C]methyl iodide ([11C]CH<sub>3</sub>I) or the more reactive [11C]methyl triflate ([11C]CH<sub>3</sub>OTf) as the methylating agent. The reaction is followed by purification using high-performance liquid chromatography (HPLC).

Q2: What are the typical quality control specifications for [11C]**GSK931145**?

A2: For clinical use, [11C]**GSK931145** should meet the specifications outlined in the table below. These are based on generally accepted criteria for PET radiopharmaceuticals.

Q3: What is the in vivo stability of [11C]**GSK931145**?

A3: In vivo studies have shown that [11C]**GSK931145** undergoes metabolic degradation. In pigs, approximately 75% of the tracer is metabolized by 60 minutes post-injection.<sup>[1]</sup> In

humans, about 60% of the radioligand remains intact in arterial plasma one hour after injection.  
[1]

Q4: What are the primary routes of clearance for [11C]**GSK931145**?

A4: The principal route of clearance for [11C]**GSK931145** and its metabolites is intestinal, with no significant urinary excretion observed.[2] The liver shows the highest initial uptake of radioactivity.[2]

## Troubleshooting Guide

This guide addresses common problems that may be encountered during the synthesis and handling of [11C]**GSK931145**.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Radiochemical Yield (RCY)	1. Inefficient trapping of $[11\text{C}]$ methylating agent: The gaseous $[11\text{C}]\text{CH}_3\text{I}$ or $[11\text{C}]\text{CH}_3\text{OTf}$ may not be efficiently trapped in the reaction vessel. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or basicity can lead to poor conversion. 3. Degradation of precursor: The desmethyl precursor may be unstable under the reaction conditions. 4. Low specific activity of $[11\text{C}]\text{CO}_2$ : Contamination with carrier (non-radioactive) $\text{CO}_2$ will reduce the specific activity of the final product.	1. Optimize trapping: Ensure the reaction vessel is properly cooled and that the gas flow rate is optimized for efficient trapping. 2. Optimize reaction conditions: Systematically vary the temperature (e.g., room temperature to $100^\circ\text{C}$ ), reaction time (e.g., 1-10 minutes), and the amount and type of base (e.g., $\text{NaOH}$ , $\text{K}_2\text{CO}_3$ , or an organic base). The use of the more reactive $[11\text{C}]\text{CH}_3\text{OTf}$ may improve yields, especially for less reactive precursors. 3. Verify precursor quality: Ensure the precursor is pure and has been stored correctly. 4. Check cyclotron target performance: Ensure the cyclotron target is performing optimally to produce high specific activity $[11\text{C}]\text{CO}_2$ .
Low Radiochemical Purity (RCP)	1. Incomplete reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted $[11\text{C}]$ methylating agent. 2. Formation of side products: Besides the desired N-methylation, other side reactions may occur. 3. Radiolysis: The high radioactivity can cause the	1. Optimize reaction time and temperature: Ensure sufficient time and an appropriate temperature for the reaction to complete. 2. Optimize HPLC purification: Adjust the mobile phase composition, flow rate, and column type to achieve better separation of the desired product from impurities. 3. Minimize

	labeled compound to break down, a process known as radiolysis.	synthesis time and add stabilizers: Work quickly to minimize the time the product is exposed to high levels of radioactivity. Add a radical scavenger, such as ethanol (0.1-0.5%) or ascorbic acid, to the final formulation to quench free radicals and prevent further degradation.
Poor In Vitro Stability in Final Formulation	1. Radiolysis: The primary cause of degradation after synthesis is radiolysis, where the emitted radiation creates reactive species in the aqueous solution that degrade the radiotracer. 2. pH of the formulation: The stability of the molecule may be pH-dependent.	1. Add stabilizers: Include a small amount of a radical scavenger like ethanol or ascorbic acid in the final formulation vial before collecting the purified product. 2. Control pH: Ensure the final formulation is buffered to a physiologically compatible and stable pH, typically around 7.4.
Variable Specific Activity	1. Contamination with atmospheric CO <sub>2</sub> : The introduction of non-radioactive CO <sub>2</sub> during the production of [11C]CO <sub>2</sub> will lower the specific activity. 2. Contamination from reagents or synthesis module: "Cold" (non-radioactive) methyl sources can be introduced from reagents or tubing in the synthesis module.	1. Ensure a closed system: Maintain a sealed and inert gas (e.g., nitrogen) atmosphere during the trapping of [11C]CO <sub>2</sub> . 2. Use high-purity reagents and clean equipment: Ensure all reagents are of high purity and that the synthesis module is thoroughly cleaned between runs to remove any potential sources of carrier contamination.

## Quantitative Data Summary

Parameter	Reported Value	Reference
Radiochemical Purity	>99%	[1][3][4]
Specific Activity	>39 GBq/μmol (>1.05 Ci/μmol)	[1][3][4]
In Vivo Stability (Pigs, 60 min p.i.)	~25% intact	[1]
In Vivo Stability (Humans, 1 hr p.i.)	60 ± 8% intact in arterial plasma	[1]

## Experimental Protocols

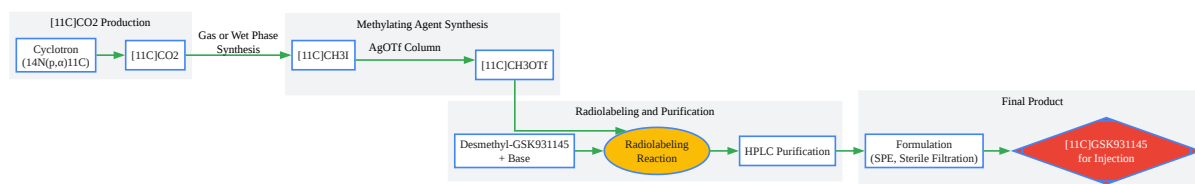
### General Radiosynthesis of [11C]GSK931145

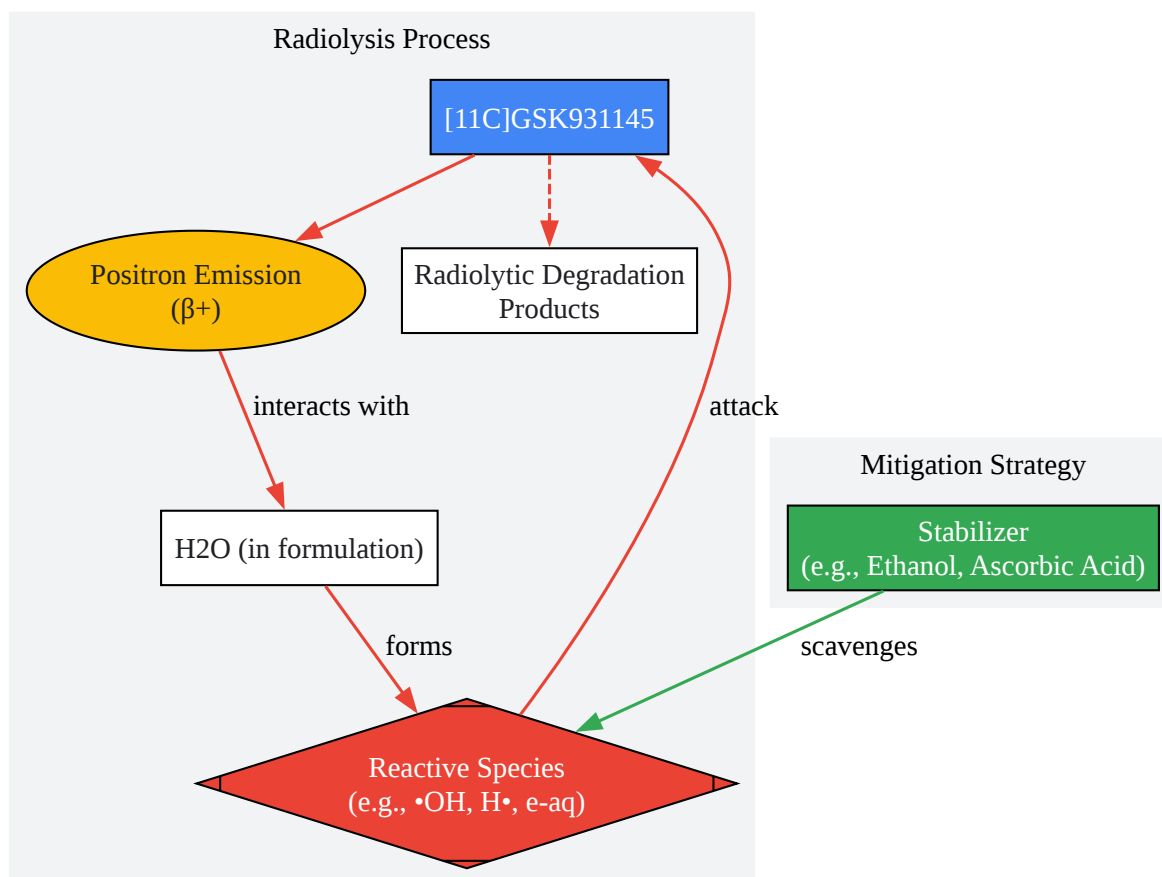
The following is a generalized protocol based on published information for the synthesis of [11C]GSK931145. Specific parameters may require optimization based on the synthesis module and local setup.

- Production of [11C]Methylating Agent:
  - [11C]CO<sub>2</sub> is produced via the <sup>14</sup>N(p,α)<sup>11</sup>C nuclear reaction in a gas target.
  - [11C]CO<sub>2</sub> is converted to [11C]CH<sub>3</sub>I, typically via a gas-phase reaction involving reduction to [11C]CH<sub>4</sub> followed by iodination, or a wet-chemistry method.
  - To produce the more reactive [11C]CH<sub>3</sub>OTf, the [11C]CH<sub>3</sub>I is passed over a heated silver triflate column.
- Radiolabeling Reaction:
  - The desmethyl precursor of **GSK931145** (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF, DMSO).
  - A base (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) is added to deprotonate the nitrogen atom of the amide.
  - The gaseous [11C]CH<sub>3</sub>I or [11C]CH<sub>3</sub>OTf is trapped in the reaction mixture at an optimized temperature (often elevated to increase reaction rate).

- The reaction is allowed to proceed for a short period (typically 2-5 minutes).
- Purification:
  - The reaction mixture is quenched and injected onto a semi-preparative HPLC system.
  - The fraction containing [11C]**GSK931145** is collected.
- Formulation:
  - The collected HPLC fraction is typically diluted with a sterile aqueous solution, and the organic solvent is removed by solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).
  - The final product is eluted from the cartridge with a small amount of ethanol and then diluted with sterile saline for injection.
  - The final product is passed through a 0.22 µm sterile filter into a sterile vial.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, isolation and purification of [(11)C]-choline - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]



- 2. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 11C-Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: [11C]GSK931145 Radiosynthesis and In Vitro Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773678#11c-gsk931145-radiolabeling-stability-and-radiolysis-issues]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)